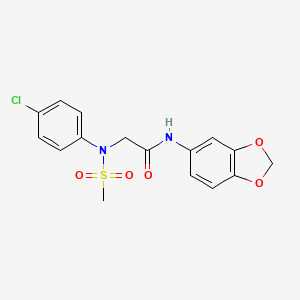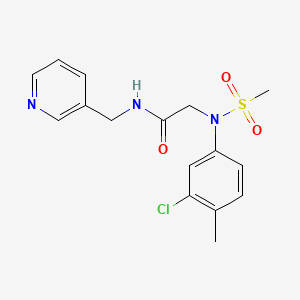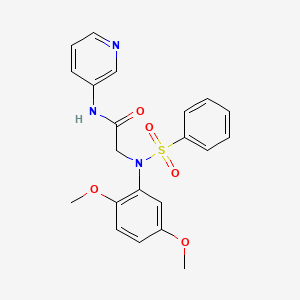![molecular formula C23H29N3O3 B3467541 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B3467541.png)
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine
Vue d'ensemble
Description
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds called benzylpiperazines, which are known to exhibit a wide range of pharmacological activities. MPB has been found to possess potent antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various mental health disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of various neurological processes such as reward, motivation, and mood. By blocking the activity of this receptor, this compound is believed to reduce the symptoms of schizophrenia and other mental health disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic activity. This compound has also been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine in lab experiments is its potent pharmacological activity. This compound has been found to exhibit strong antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various mental health disorders. However, one of the limitations of using this compound in lab experiments is its potential for toxicity. This compound has been found to exhibit some toxic effects in animal studies, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine. One potential area of research is the development of more potent and selective dopamine D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other mental health disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and to determine its safety and efficacy in clinical settings.
Applications De Recherche Scientifique
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine has been extensively studied for its potential therapeutic applications in various mental health disorders. Several studies have demonstrated its efficacy in treating schizophrenia, depression, and anxiety disorders. This compound has been found to act as a potent antagonist of the dopamine D2 receptor, which is believed to be the primary mechanism of action underlying its antipsychotic activity.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-22-5-3-2-4-21(22)25-10-12-26(13-11-25)23(27)20-8-6-19(7-9-20)18-24-14-16-29-17-15-24/h2-9H,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHSTZNKVYXBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3467462.png)
![4-bromo-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467467.png)
![4-bromo-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B3467474.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467483.png)
![ethyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3467492.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3467499.png)
![N-(2-methoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467503.png)
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3467526.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467527.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)


![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467544.png)
